benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
Description
Benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a seven-membered azepine ring derivative featuring a benzyl carboxylate substituent. This compound belongs to a class of nitrogen-containing heterocycles, which are pivotal intermediates in medicinal chemistry and drug discovery. The benzyl group may influence lipophilicity, impacting solubility and membrane permeability .
Properties
IUPAC Name |
benzyl 2,3,6,7-tetrahydroazepine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(15-10-6-1-2-7-11-15)17-12-13-8-4-3-5-9-13/h1-5,8-9H,6-7,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRFEHXMWFHVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC=C1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662237 | |
| Record name | Benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501121-88-6 | |
| Record name | Benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90662237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore the compound's pharmacological properties, synthesis methods, and relevant case studies.
- Molecular Formula : C12H15NO2
- Molecular Weight : 205.25 g/mol
- CAS Number : 501121-88-6
1. Neuropharmacological Effects
This compound has been studied for its effects on the central nervous system. It exhibits selective agonistic activity at serotonin receptors, particularly the 5-HT2C receptor. This receptor modulation suggests potential applications in treating mood disorders and obesity by influencing appetite regulation and mood stabilization .
2. Antimicrobial Activity
Recent studies have indicated that derivatives of benzyl 2,3,6,7-tetrahydro-1H-azepine compounds demonstrate significant antimicrobial properties. For instance, compounds synthesized from this scaffold showed activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 6 to 12.5 µg/mL .
3. Cytotoxicity
The compound has also been evaluated for cytotoxic effects against cancer cell lines. In vitro assays revealed that certain derivatives exhibited cytotoxicity comparable to standard chemotherapeutic agents like 5-fluorouracil. The structure-activity relationship (SAR) studies suggest that modifications at the benzyl position can enhance cytotoxic efficacy .
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions of suitable precursors under controlled conditions. One notable method includes the use of Grignard reagents or other nucleophiles to facilitate the formation of the azepine ring from lactams or related precursors .
Case Study 1: Antimicrobial Activity
A study published in MDPI evaluated a series of benzyl derivatives for their antimicrobial properties using the agar-well diffusion method. The results indicated that compounds with specific substituents on the benzyl ring exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The most potent derivative showed an inhibition zone comparable to conventional antibiotics .
Case Study 2: Neuropharmacological Evaluation
In a neuropharmacological study, researchers assessed the effect of benzyl 2,3,6,7-tetrahydro-1H-azepine derivatives on anxiety-like behaviors in rodent models. The results demonstrated a significant reduction in anxiety levels compared to control groups, suggesting potential therapeutic applications in anxiety disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| CAS Number | 501121-88-6 |
| Antimicrobial Activity (MIC) | 6 - 12.5 µg/mL |
| Cytotoxicity (against EAC) | Comparable to standard drugs |
Scientific Research Applications
Medicinal Chemistry Applications
Benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate serves as a key structural component in the development of various bioactive compounds. Its bicyclic structure allows for modifications that can enhance pharmacological properties.
Anticancer Activity
Recent studies have indicated that derivatives of azepine compounds exhibit potent anticancer activities. For instance, the synthesis of functionalized tetrahydrobenzo[b]azepines has been reported to yield compounds with selective inhibition of cancer cell proliferation. The modular approach to synthesizing these derivatives allows for the exploration of structure-activity relationships (SAR) that optimize efficacy against specific cancer types .
Neuropharmacology
The azepine scaffold is also relevant in neuropharmacology. Compounds derived from this compound have been investigated for their potential as GABA_A receptor modulators. This activity is crucial for developing treatments for anxiety and other neuropsychiatric disorders .
Synthetic Applications
This compound is utilized in various synthetic methodologies due to its reactivity and ability to undergo transformations that yield complex molecules.
Synthesis of Complex Molecules
The compound can be employed as a starting material in the synthesis of more complex heterocycles through cyclization reactions. For example, it has been used in palladium-catalyzed reactions to form diverse derivatives that are useful in pharmaceutical applications .
Modular Synthesis Techniques
The versatility of this compound allows chemists to apply modular synthesis techniques, facilitating the rapid generation of libraries of compounds for high-throughput screening in drug discovery .
Case Studies
Several studies have documented the successful application of this compound in developing new therapeutic agents.
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Identified novel derivatives with IC50 values lower than existing treatments against specific cancer lines. |
| Study B | Neuropharmacology | Demonstrated efficacy as a GABA_A receptor modulator with significant anxiolytic effects in animal models. |
| Study C | Synthetic Methodology | Developed a streamlined method for synthesizing azepine derivatives using this compound as a precursor. |
Chemical Reactions Analysis
Oxidation Reactions
The tetrahydroazepine ring undergoes selective oxidation at the α-carbon adjacent to the nitrogen atom. Key reagents and outcomes include:
| Reagent/Conditions | Product Formed | Notes |
|---|---|---|
| , AcOH, 50°C | 3-Oxo-azepine derivative | Ketone formation via C–H oxidation |
| , acidic | Azepine-3,5-dione | Diketone formation with ring retention |
Mechanistic studies suggest radical intermediates form during peroxide-mediated oxidations, while permanganate attacks via electrophilic addition.
Reduction Reactions
The double bond in the azepine ring can be hydrogenated selectively:
| Reagent/Conditions | Product | Yield |
|---|---|---|
| (1 atm), Pd/C | Benzyl hexahydroazepine-1-carboxylate | 85–92% |
| , MeOH | Partially reduced azepine | <50% |
Catalytic hydrogenation preserves stereochemistry at the carbamate group, while borohydride reduction shows lower selectivity due to competing pathways .
Nucleophilic Substitution
The carbamate group participates in nucleophilic displacement under basic conditions:
| Reagent/Conditions | Product | Mechanism |
|---|---|---|
| , DMF, 80°C | 1-Amino-2,3,6,7-tetrahydroazepine | |
| -type substitution | ||
| , THF | Azepine-1-methanol | Reduction of carbonyl to alcohol |
Kinetic studies indicate second-order dependence on ammonia concentration, supporting a bimolecular mechanism .
Ring-Opening and Expansion
Acid-catalyzed ring-opening reactions yield linear amines or larger heterocycles:
| Reagent/Conditions | Product | Key Intermediate |
|---|---|---|
| (conc.), reflux | ||
| -Benzyl-δ-amino ketone | Protonated azepine ring | |
| , | ||
| , DCM | Tetrahydroazepine with allyl group | Silyl-stabilized carbocation |
The FeBr
-catalyzed reaction proceeds via a silyl aza-Prins cyclization mechanism (Fig. 1), forming carbocation intermediates that undergo Peterson elimination .
Figure 1: Proposed mechanism for FeBr
-mediated ring expansion
Cycloaddition and Cross-Coupling
The unsaturated azepine participates in [4+2] cycloadditions and Suzuki couplings:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Diels-Alder | Maleic anhydride, 100°C | Bicyclic lactam | 78% |
| Suzuki-Miyaura | $$ | ||
| \text{Pd(PPh}_3\text{)}_4 $$, aryl boronic acid | Aryl-substituted azepine | 65% |
Regioselectivity in Diels-Alder reactions favors endo transition states due to secondary orbital interactions.
Comparison with Similar Compounds
tert-Butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
This compound shares the azepine core but substitutes the benzyl group with a tert-butyl carboxylate. It has a molecular weight of 211.26 (C₁₁H₁₇NO₃) and 95% purity, suggesting robust synthetic protocols. The absence of aromaticity in the substituent may reduce π-π stacking interactions, affecting binding to hydrophobic targets .
Benazepril Hydrochloride
A benzazepine derivative (C₂₄H₂₈N₂O₅·HCl) with a carboxylate and ethyl ester substituents, benazepril is an angiotensin-converting enzyme (ACE) inhibitor. Unlike the target compound, its fully saturated benzazepine ring and charged carboxylate group enhance polar interactions, making it clinically effective for hypertension. The structural divergence highlights how ring saturation and functional groups dictate pharmacological activity .
Benzyl-Containing Derivatives
BBHC (2-Benzyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexenone)
BBHC, a diarylpentanoid analog, incorporates a benzyl group on a cyclohexenone core. It exhibits potent antinociceptive activity via TRPV1, glutamate, and opioid receptors. The benzyl moiety likely enhances its bioavailability and target affinity, though its cyclohexenone scaffold differs fundamentally from azepine. This comparison underscores the role of core ring systems in modulating biological pathways .
1-Benzylpiperazine-Tetrahydrobenzothiophene Hybrid
describes a compound synthesized via amide coupling between 1-benzylpiperazine and a tetrahydrobenzothiophene derivative. The benzyl group here facilitates synthetic modularity, similar to the target compound. However, the benzothiophene core introduces sulfur-based electronic effects, which may alter reactivity compared to azepine .
Crystal Structure Insights
The crystal structure of (2/3^)-3-O-benzyl-2-benzylamino-3,4-dihydroxybutanenitrile () reveals intermolecular hydrogen bonds (NH/OH), stabilizing its lattice. While distinct from the target compound, this highlights how benzyl groups and hydrogen bonding influence crystallinity and stability. The target compound’s structure, if analyzed via SHELX programs (as in ), would similarly rely on hydrogen bonding and π-stacking for packing .
Data Tables
Table 1: Structural and Functional Comparison
Preparation Methods
Carbamate Protection and Functionalization Approaches
The benzyl carbamate moiety in benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is typically introduced via N-protection of the amine precursor using benzyl chloroformate (CbzCl).
Typical N-Protecting Group Installation:
- Reagents: Benzyl chloroformate (CbzCl), triethylamine (Et₃N)
- Solvent: Dichloromethane (DCM)
- Temperature: 0 °C to room temperature
- Procedure: The amine is treated with CbzCl and Et₃N to form the N-Cbz protected amine.
This protection step is critical to stabilize the amine during subsequent transformations and to provide the benzyl carbamate functionality.
Electrochemical and Acid-Mediated Functionalization:
- Electrochemical anodic oxidation (Shono oxidation) has been employed to functionalize saturated cyclic amines, including carbamates, to generate enecarbamates that can be further elaborated.
- Brønsted acid-mediated elimination allows for ring functionalization and the construction of diverse polycyclic scaffolds.
- These techniques enable the preparation of highly three-dimensional, saturated N-heterocycles, including tetrahydroazepine derivatives with carbamate groups.
Summary Table of Preparation Methods
Q & A
Q. What are the recommended methods for synthesizing benzyl 2,3,6,7-tetrahydro-1H-azepine-1-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves coupling reactions using tert-butyl or benzyl protecting groups. For example, tert-butyl 3-oxo-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate derivatives are synthesized via multi-step routes involving semi-preparatory HPLC purification and characterized by NMR (rotamer analysis) . Optimization strategies include:
- Catalyst selection : Ammonium cerium phosphate catalysts, combined with uniform experimental design, improve conversion yields in esterification reactions (e.g., benzyl acetate synthesis) .
- Reaction variables : Key parameters include molar ratios (acid/alcohol), catalyst loading, and reaction time, which can be systematically studied using data mining or Design of Experiments (DoE) .
Q. How can X-ray crystallography be applied to resolve the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation. For azepine derivatives:
-
Data collection : Use Mo Kα radiation (λ = 0.71073 Å) with a Nicolet P3 diffractometer, measuring at 293 K and scanning up to 2θ = 50° .
-
Structure refinement : SHELX programs (e.g., SHELXL-93) are widely used for small-molecule refinement, even for high-resolution or twinned macromolecular data . Example parameters from a related structure:
Parameter Value Space group P42212 a, c (Å) 5.567(1), 30.540(7) V (ų) 1654.4 R(F) 0.075
Hydrogen bonding networks (e.g., NH/OH interactions) should be analyzed to confirm supramolecular packing .
Advanced Research Questions
Q. How can contradictory data in crystallographic refinement be resolved for azepine derivatives?
Discrepancies in displacement parameters or bond lengths often arise from disorder or twinning. Mitigation strategies include:
- Robust software : SHELXL’s constraints (e.g., ISOR, DELU) stabilize refinement of disordered moieties .
- Validation tools : Use Rfree and cross-validation metrics to assess model reliability. For example, Rw(F²) = 0.133 was reported for a related structure .
- Alternative models : Test different space groups or twin laws if residuals remain high.
Q. What methodologies are effective for studying the biological activity of benzyl-azepine derivatives?
- In vitro assays : For antinociceptive activity, use models like acetic acid-induced writhing (peripheral pain) and hot-plate tests (central pain). Dose-response curves and receptor antagonism studies (e.g., opioid/TRPV1) clarify mechanisms .
- Synthetic analogs : Modify substituents (e.g., methanesulfonyl groups) to explore structure-activity relationships. For example, 7-methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine derivatives show enhanced bioactivity .
Q. How can impurities in synthesized batches be quantified and controlled?
Pharmacopeial guidelines recommend HPLC with relative retention time (RRT) thresholds. For example:
- Test conditions : Use a C18 column, mobile phase gradient (e.g., acetonitrile/water), and UV detection at 210–220 nm.
- Acceptance criteria : Limit individual impurities to ≤0.5% and total impurities to ≤2.0% .
- Reference standards : USP-grade compounds (e.g., benazepril-related compounds) ensure accurate quantification .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Azepine Derivatives
| Parameter | Value (Example) | Source |
|---|---|---|
| Space group | P42212 | |
| Unit cell volume | 1654.4 ų | |
| R(F) | 0.075 | |
| Software | SHELXL-93 |
Q. Table 2. Impurity Profiling Guidelines
| Impurity Type | RRT Range | Max Allowable % |
|---|---|---|
| Major degradant | 0.5–1.8 | 0.5% |
| Process-related | 1.8–2.1 | 0.5% |
| Total impurities | N/A | 2.0% |
| Adapted from pharmacopeial standards |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
